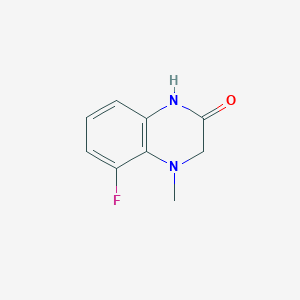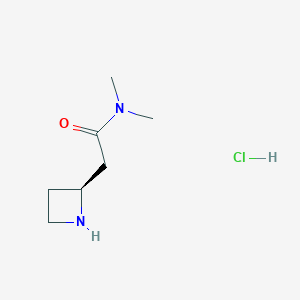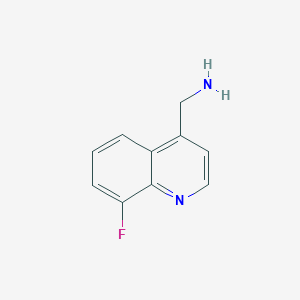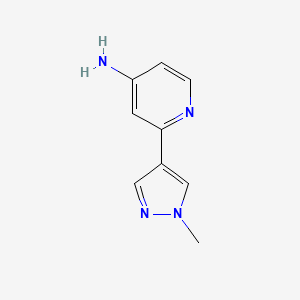![molecular formula C7H7ClN4 B11912219 6-Chloro-1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11912219.png)
6-Chloro-1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Chloro-1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound that belongs to the pyrazolopyrimidine family. This compound is characterized by a fused ring system consisting of a pyrazole ring and a pyrimidine ring, with chlorine and methyl substituents. It has garnered interest in various fields due to its potential biological activities and applications in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2,4-dichloro-5-formylpyrimidine with hydrazine hydrate in ethanol, followed by cyclization to form the pyrazolopyrimidine core . Another approach includes the treatment of formimidate derivatives with hydrazine hydrate .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反応の分析
Types of Reactions: 6-Chloro-1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the chlorine atom.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
- Substitution reactions yield derivatives with various functional groups replacing the chlorine atom.
- Oxidation and reduction reactions lead to the formation of oxides or dechlorinated products.
科学的研究の応用
6-Chloro-1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidine has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a kinase inhibitor, particularly targeting cyclin-dependent kinases (CDKs) for cancer treatment.
Biological Studies: The compound is used in studies related to enzyme inhibition, particularly xanthine oxidase inhibition.
Chemical Synthesis: It serves as a building block for the synthesis of more complex molecules with potential therapeutic applications.
作用機序
The mechanism of action of 6-Chloro-1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets:
Kinase Inhibition: The compound binds to the ATP-binding site of kinases, inhibiting their activity and thereby affecting cell cycle progression and inducing apoptosis in cancer cells.
Enzyme Inhibition: It mimics the structure of natural substrates of enzymes like xanthine oxidase, binding to the active site and inhibiting enzyme activity.
類似化合物との比較
- 6-Chloro-1-ethyl-1H-pyrazolo[3,4-d]pyrimidine
- 6-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
- N6-phenyl-1H-pyrazolo[3,4-d]pyrimidine-3,6-diamine
Comparison: 6-Chloro-1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidine is unique due to its specific substitution pattern, which influences its biological activity and chemical reactivity. Compared to its analogs, it may exhibit different potency and selectivity towards various biological targets, making it a valuable compound for targeted drug design and development .
特性
分子式 |
C7H7ClN4 |
|---|---|
分子量 |
182.61 g/mol |
IUPAC名 |
6-chloro-1,3-dimethylpyrazolo[3,4-d]pyrimidine |
InChI |
InChI=1S/C7H7ClN4/c1-4-5-3-9-7(8)10-6(5)12(2)11-4/h3H,1-2H3 |
InChIキー |
BMWRDLKFCBZFAR-UHFFFAOYSA-N |
正規SMILES |
CC1=NN(C2=NC(=NC=C12)Cl)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![cis-1,2,3,3a,4,9b-Hexahydrochromeno[4,3-b]pyrrole](/img/structure/B11912142.png)






![N-Hydroxy-1H-imidazo[4,5-b]pyridine-6-carboximidamide](/img/structure/B11912168.png)
![2-Methyl-1H-pyrrolo[2,3-B]quinoxaline](/img/structure/B11912170.png)

![1H-Imidazo[1,2-A]purin-9-amine](/img/structure/B11912181.png)



